molecular formula C19H26N2O4 B2357182 Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034606-35-2

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2357182
CAS No.: 2034606-35-2
M. Wt: 346.427
InChI Key: FPIYABHWEMZYQG-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a tetrahydrofuran moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: This step involves the addition of the tetrahydrofuran group to the piperidine ring, often through nucleophilic substitution reactions.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: This compound lacks the tetrahydrofuran moiety but shares the piperidine and benzoate ester components.

    Methyl 4-(piperidin-4-yl)benzoate: Similar to the above compound but with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-19(23)16-4-2-15(3-5-16)18(22)20-12-14-6-9-21(10-7-14)17-8-11-25-13-17/h2-5,14,17H,6-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYABHWEMZYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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